molecular formula C22H17N3 B14724549 2-Benzyl-4,6-diphenyl-1,3,5-triazine CAS No. 13796-93-5

2-Benzyl-4,6-diphenyl-1,3,5-triazine

Cat. No.: B14724549
CAS No.: 13796-93-5
M. Wt: 323.4 g/mol
InChI Key: RNFGRHQRDNWHBG-UHFFFAOYSA-N
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Description

Properties

CAS No.

13796-93-5

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

2-benzyl-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C22H17N3/c1-4-10-17(11-5-1)16-20-23-21(18-12-6-2-7-13-18)25-22(24-20)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

RNFGRHQRDNWHBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl and benzyl groups to the triazine ring. A representative route involves substituting chlorine atoms in 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) with a benzyl group.

Procedure :

  • Starting Material : 2-Chloro-4,6-diphenyl-1,3,5-triazine (0.06 mmol) reacts with benzylboronic acid (0.36 mmol) in dry DMF.
  • Catalyst System : Palladium(II) acetate (0.006 mmol) and triphenylphosphine ligand.
  • Base : Potassium carbonate (0.72 mmol).
  • Conditions : 80°C for 24 hours under argon.
  • Workup : Extraction with dichloromethane, drying over MgSO₄, and purification via silica gel chromatography (50% CHCl₃/hexane).
  • Yield : 41%.

Key Observations :

  • Pd catalysts enable selective substitution at the 2-position.
  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.

Nickel-Catalyzed Friedel-Crafts Alkylation

An alternative method employs nickel catalysis for direct C–H benzylation of pre-functionalized triazines.

Procedure :

  • Substrate : 1,3,5-Triazine (0.1 mol), phenylboronic acid (0.22 mol).
  • Catalyst : Bis(tricyclohexylphosphine)nickel(II) dichloride (1 g).
  • Solvent : Tetrahydrofuran (100 g).
  • Conditions : 70°C for 12 hours.
  • Workup : Aqueous quenching, solvent recovery, and neutralization.
  • Yield : 94.1% for intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine.

Advantages :

  • High yield and minimal trisubstituted byproducts (0.56%).
  • Compatible with green chemistry principles due to solvent recycling.

Optimization of Reaction Parameters

Catalyst Screening

Catalyst choice critically impacts yield and selectivity (Table 1).

Table 1: Catalyst Performance in Suzuki-Miyaura Reactions

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Toluene 110 50
Pd(dppf)Cl₂ DMF 80 41
Ni(pcy₃)₂Cl₂ THF 70 94.1*

*Yield for intermediate 2-chloro-4,6-diphenyl-1,3,5-triazine.

Insights :

  • Nickel catalysts outperform palladium in chlorinated triazine synthesis.
  • Bulky phosphine ligands (e.g., tricyclohexylphosphine) suppress side reactions.

Solvent and Temperature Effects

Solvent Polarity : DMF increases coupling efficiency but complicates purification. THF balances reactivity and environmental impact.
Temperature : Elevated temperatures (70–80°C) accelerate kinetics but risk decomposition above 100°C.

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Adapting methodologies from related triazines, acidic ionic liquids (e.g., methyl butyl trifluoromethanesulfonylimide) serve as dual solvents/catalysts.

Procedure :

  • Reactants : Cyanuric chloride (0.01 mol) and benzylamine (0.03 mol).
  • Catalyst : Acidic ionic liquid (0.01 mol).
  • Conditions : 120°C for 10 hours.
  • Yield : 90% with HPLC purity ≥99.5%.

Advantages :

  • Recyclable catalyst system.
  • Minimal waste generation.

Characterization and Quality Control

Spectroscopic Techniques

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.42–8.95 ppm, confirming symmetry.
  • HRMS : Molecular ion peak at m/z 1003.1205 (C₆₆H₄₃N₁₂).
  • X-ray Crystallography : Resolves positional isomerism in substituted triazines.

Purity Assessment

  • HPLC : Purity ≥98.9% achieved via recrystallization in 80% methanol.
  • Melting Point : >300°C, indicative of high crystallinity.

Comparative Analysis of Methods

Table 2: Synthesis Route Comparison

Method Yield (%) Purity (%) Environmental Impact
Suzuki-Miyaura 41 99.5 Moderate (DMF use)
Nickel Catalysis 94.1 98.9 Low (THF recycling)
Ionic Liquid 90 99.5 Very Low

Recommendations :

  • For high-throughput synthesis: Nickel catalysis.
  • For green chemistry: Ionic liquid route.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic coupling steps.
  • Crystallization Optimization : Methanol/water mixtures improve yield and particle size distribution.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted triazines with different functional groups .

Scientific Research Applications

2-Benzyl-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Chlorine and hydroperoxy substituents enhance reactivity (e.g., substitution or oxidation), while phenyl groups improve thermal stability.
  • The benzyl group in the target compound may increase solubility in organic solvents compared to halogenated analogs.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-4,6-diphenyl-1,3,5-triazine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions on a triazine core. For example, substituting chlorine atoms in 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) with a benzyl group using a palladium catalyst under inert conditions . Key steps include:

  • Step 1: React 2,4,6-trichloro-1,3,5-triazine with phenyl Grignard reagents to form 2-chloro-4,6-diphenyltriazine.
  • Step 2: Substitute the remaining chlorine atom with a benzyl group via Suzuki-Miyaura coupling .
    Characterization via 1^1H NMR and mass spectrometry is critical to confirm purity and structure.

Q. What characterization techniques are essential for confirming the structure of triazine derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to identify aromatic protons and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: For definitive structural confirmation, especially when stereochemical ambiguities exist .
  • FT-IR Spectroscopy: To detect functional groups like C-N and C-Cl bonds (if intermediates are used) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer: Optimization involves systematic variation of parameters:

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency.
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Temperature Control: Reactions at 80–100°C minimize side products .

Q. How can researchers resolve contradictions in spectroscopic data for triazine derivatives?

Methodological Answer:

  • Cross-Validation: Combine NMR, HRMS, and computational tools (e.g., DFT calculations) to reconcile conflicting signals. For instance, overlapping aromatic protons in NMR can be deconvoluted using 2D-COSY or HSQC experiments .
  • Dynamic Effects: Consider tautomerization or conformational flexibility, which may cause variable NMR signals. Variable-temperature NMR studies can clarify such phenomena .

Q. What strategies mitigate common side reactions in triazine synthesis?

Methodological Answer:

  • Byproduct Control: Use scavengers (e.g., molecular sieves) to absorb excess reagents.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the target compound from halogenated byproducts .
  • Reaction Monitoring: TLC or in-situ IR spectroscopy to track reaction progress and halt it before side reactions dominate .

Q. How can computational tools predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess redox activity. Software like Gaussian or ORCA provides insights into charge distribution and reactivity .
  • Molecular Dynamics (MD): Simulate interactions with solvents or biological targets to guide experimental design (e.g., solubility or binding affinity studies) .

Application-Oriented Questions

Q. What are the key applications of this compound in materials science?

Methodological Answer:

  • Organic Electronics: As an electron-deficient core in OLEDs or photovoltaic materials due to its planar structure and high thermal stability .
  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Ru or Ir) in photocatalysis, leveraging its π-conjugated system for charge transfer .

Q. How can researchers evaluate the stability of triazine derivatives under varying conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC or LC-MS .
  • Kinetic Studies: Determine half-life under oxidative conditions (e.g., H2_2O2_2) to assess suitability for catalytic applications .

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